molecular formula C25H20O10 B12081447 2,3-Dehydrosilychristin CAS No. 57499-41-9

2,3-Dehydrosilychristin

Cat. No.: B12081447
CAS No.: 57499-41-9
M. Wt: 480.4 g/mol
InChI Key: SFNRHEPTJDJBPD-FATZIPQQSA-N
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Description

2,3-Dehydrosilychristin is a flavonolignan derived from silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant and free radical scavenging properties. It is structurally related to silychristin, another major component of silymarin, but with an additional double bond between the second and third carbon atoms in the flavonoid ring .

Preparation Methods

2,3-Dehydrosilychristin can be synthesized through oxidative methods from silychristin. The process involves the use of organic bases and oxidizing agents. One common method includes the treatment of silychristin with hydrogen peroxide in the presence of a base such as sodium hydroxide. This reaction introduces a double bond between the second and third carbon atoms, converting silychristin to this compound .

The isolation of this compound from silymarin involves preparative chromatography techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the desired product .

Chemical Reactions Analysis

2,3-Dehydrosilychristin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .

    Oxidation: Treatment with hydrogen peroxide converts silychristin to this compound.

    Reduction: Sodium borohydride can reduce the double bond in this compound, reverting it back to silychristin.

    Substitution: Halogenating agents can introduce halogen atoms into the flavonoid ring, leading to various halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound, while reduction can produce silychristin .

Scientific Research Applications

2,3-Dehydrosilychristin has a wide range of scientific research applications due to its potent antioxidant and anti-inflammatory properties. In chemistry, it is used as a model compound to study the mechanisms of flavonoid oxidation and reduction. In biology, it is investigated for its ability to modulate cellular oxidative stress and inflammation .

In medicine, this compound is explored for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases. Its ability to scavenge free radicals and inhibit oxidative damage makes it a promising candidate for drug development .

In industry, this compound is used in the formulation of dietary supplements and herbal remedies aimed at promoting liver health and overall well-being .

Mechanism of Action

The mechanism of action of 2,3-dehydrosilychristin involves its interaction with cellular antioxidant systems. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

At the molecular level, this compound targets signaling pathways related to inflammation and cell survival. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and enhances the expression of antioxidant genes .

Comparison with Similar Compounds

2,3-Dehydrosilychristin is structurally similar to other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin. it is unique due to the presence of the double bond between the second and third carbon atoms, which enhances its antioxidant and anti-inflammatory properties .

    Silybin: The most abundant flavonolignan in silymarin, known for its hepatoprotective effects.

    Isosilybin: An isomer of silybin with similar antioxidant properties.

    Silydianin: Another component of silymarin with hepatoprotective and antioxidant activities.

Compared to these compounds, this compound exhibits greater potency in scavenging free radicals and modulating inflammatory responses .

Properties

CAS No.

57499-41-9

Molecular Formula

C25H20O10

Molecular Weight

480.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]chromen-4-one

InChI

InChI=1S/C25H20O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,23,26-30,32H,9H2,1H3/t14-,23+/m1/s1

InChI Key

SFNRHEPTJDJBPD-FATZIPQQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O

Origin of Product

United States

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